

Comparative analysis of [Compound Name] and its analogs

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Compound of Interest

Compound Name: (E)-Aktiv

Cat. No.: B10824929

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Comparative Analysis of Compound X and its Analogs

This guide provides a detailed comparison of Compound X and its analogs, Analog A and Analog B, focusing on their efficacy, and target engagement. The data presented is based on a series of standardized in vitro experiments.

Data Presentation

Table 1: Comparative Efficacy and Potency

Compound	IC50 (nM)	EC50 (nM)	Max Inhibition (%)
Compound X	15	50	95
Analog A	5	25	98
Analog B	45	120	85

Table 2: Target Engagement in Cellular Assays

Compound	Target Binding Affinity (Kd, nM)	Cellular Target Occupancy (%) at 100 nM
Compound X	10	92
Analog A	2	99
Analog B	30	78

Experimental Protocols

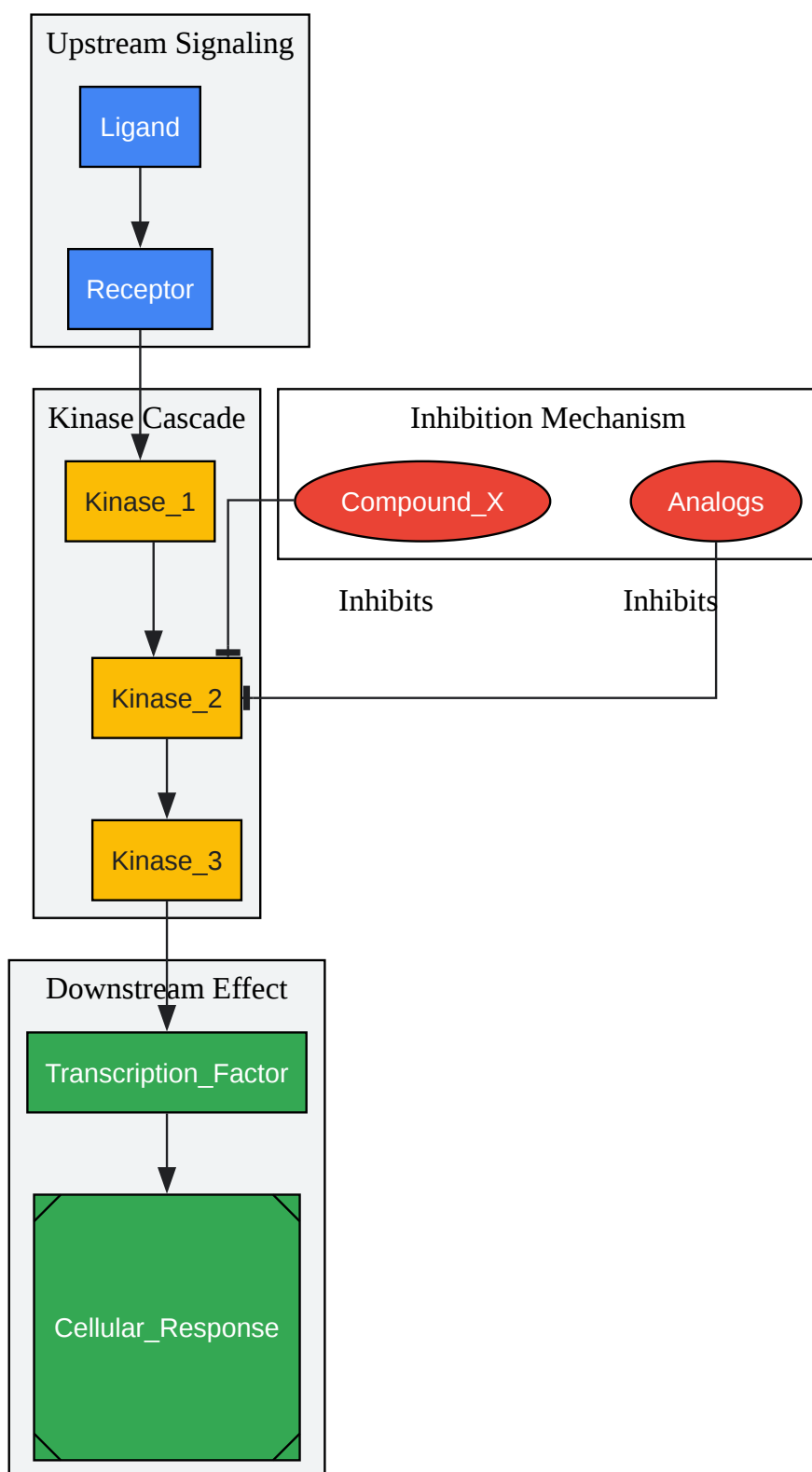
1. IC50 Determination Assay

A 384-well plate was seeded with target cells at a density of 10,000 cells per well and incubated for 24 hours. Compounds were serially diluted in DMSO and added to the wells, with a final DMSO concentration of 0.1%. After a 48-hour incubation period, cell viability was assessed using a commercial ATP-based luminescence assay. The resulting data was normalized to vehicle-treated controls, and the IC50 values were calculated using a four-parameter logistic regression model.

2. Target Binding Affinity Assay

The binding affinity of the compounds to their purified target protein was determined using surface plasmon resonance (SPR). The target protein was immobilized on a sensor chip, and various concentrations of the compounds were flowed over the surface. The association and dissociation rates were measured, and the equilibrium dissociation constant (Kd) was calculated from these rates.

Signaling Pathway and Experimental Workflow



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Caption: Inhibition of the Kinase 2 by Compound X and its analogs.



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Caption: Workflow for the in vitro IC50 determination assay.

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